molecular formula C17H20ClNO2S B12283681 H-Cys(Bzl)-Obzl HCl

H-Cys(Bzl)-Obzl HCl

Cat. No.: B12283681
M. Wt: 337.9 g/mol
InChI Key: SKFOKVOZXZYMAU-UHFFFAOYSA-N
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Description

H-Cys(Bzl)-Obzl HCl, also known as S-Benzyl-L-cysteine benzyl ester hydrochloride, is a derivative of the amino acid cysteine. This compound is commonly used in peptide synthesis and serves as a protecting group for the thiol group of cysteine. The presence of the benzyl group provides stability and prevents unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys(Bzl)-Obzl HCl typically involves the protection of the thiol group of cysteine with a benzyl group. This can be achieved through the reaction of cysteine with benzyl chloride in the presence of a base such as sodium hydroxide. The resulting S-Benzyl-L-cysteine is then esterified with benzyl alcohol to form the benzyl ester. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

H-Cys(Bzl)-Obzl HCl undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The disulfide bonds can be reduced back to thiol groups.

    Substitution: The benzyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Peptides with different protecting groups or functional modifications.

Scientific Research Applications

H-Cys(Bzl)-Obzl HCl has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex peptides and proteins.

    Biology: Facilitates the study of protein structure and function by providing stable intermediates.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Used in the production of high-purity peptides for research and commercial purposes.

Mechanism of Action

The primary function of H-Cys(Bzl)-Obzl HCl is to protect the thiol group of cysteine during peptide synthesis. The benzyl group prevents unwanted side reactions and ensures the correct formation of peptide bonds. Upon completion of the synthesis, the protecting group can be removed under specific conditions, revealing the free thiol group for further reactions or modifications.

Comparison with Similar Compounds

Similar Compounds

    H-Cys(Bzl)-OMe HCl: S-Benzyl-L-cysteine methyl ester hydrochloride.

    H-Cys(Bzl)-OtBu HCl: S-Benzyl-L-cysteine tert-butyl ester hydrochloride.

Uniqueness

H-Cys(Bzl)-Obzl HCl is unique due to its benzyl ester group, which provides additional stability compared to other ester derivatives. This stability is particularly useful in complex peptide synthesis where multiple protecting groups are required.

Properties

IUPAC Name

benzyl 2-amino-3-benzylsulfanylpropanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2S.ClH/c18-16(13-21-12-15-9-5-2-6-10-15)17(19)20-11-14-7-3-1-4-8-14;/h1-10,16H,11-13,18H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKFOKVOZXZYMAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CSCC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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